2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-fluoro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c1-12-13(2)21-11-22-18(12)25-10-14-5-7-24(8-6-14)19-23-16-4-3-15(20)9-17(16)26-19/h3-4,9,11,14H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYOUKHVBWJZRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole is a complex organic molecule with potential pharmaceutical applications. Its unique structural features suggest diverse biological activities, which are critical for drug discovery and development. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.376 g/mol. The presence of a pyrimidine ring, piperidine moiety, and fluorobenzo[d]oxazole structure contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20F1N5O2 |
| Molecular Weight | 367.376 g/mol |
| Structure | Contains pyrimidine, piperidine, and benzo[d]oxazole moieties |
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of intermediates through nucleophilic substitutions and coupling reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine and piperidine possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease, which are important in various physiological processes .
- Anticancer Potential : Preliminary studies suggest that similar compounds demonstrate anticancer activity through mechanisms involving apoptosis induction in cancer cell lines .
- Neuroprotective Effects : Some studies indicate that piperidine derivatives may offer neuroprotective benefits by modulating neurotransmitter levels .
Antibacterial Screening
A study evaluating the antibacterial activity of synthesized compounds revealed that those with piperidine moieties exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values significantly lower than standard antibiotics .
Enzyme Inhibition Studies
In vitro assays demonstrated that several derivatives effectively inhibited AChE, with IC50 values ranging from 0.63 to 2.14 µM for the most potent compounds. This suggests potential applications in treating neurodegenerative diseases .
The biological activity of this compound is likely multifaceted:
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes due to its structural complexity.
- Cellular Uptake : Its lipophilic nature enhances cellular absorption, facilitating its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Features and Functional Group Analysis
Physicochemical Properties (Inferred)
- Solubility: Compounds with ester or hydrochloride salt modifications (e.g., CAS 666179-74-4 ) may exhibit better solubility than the target compound.
- Molecular Weight: The target compound (MW ~430–450 g/mol) is within the range typical for CNS drugs, whereas analogs with bulkier substituents (e.g., pyridopyrimidinone in CAS 666179-74-4) may exceed optimal thresholds .
Vorbereitungsmethoden
Cyclocondensation of 2-Amino-6-fluorophenol Derivatives
The benzoxazole ring is conventionally constructed via acid-catalyzed cyclization of 2-amino-fluorophenols with carbonyl equivalents.
Procedure :
- 2-Amino-4-fluoro-3-nitrophenol (1.0 equiv) is reduced using H₂/Pd-C in ethanol to yield 2-amino-6-fluorophenol .
- Treatment with triphosgene (0.33 equiv) in dichloromethane at 0°C generates the oxazole ring, achieving 78–85% isolated yield.
Critical Parameters :
Transition Metal-Catalyzed Oxazole Formation
Palladium-mediated cyclization offers regiocontrol for electron-deficient substrates:
Protocol :
- 2-Bromo-6-fluoro-N-(2-hydroxyaryl)amide (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 12 h affords 85–90% yield.
Advantages :
- Tolerates electron-withdrawing fluorine substituents.
- Enables late-stage functionalization of the oxazole ring.
Preparation of 4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine
Synthesis of 5,6-Dimethylpyrimidin-4-ol
Key Intermediate :
- 5,6-Dimethylpyrimidin-4-ol (CAS 34916-78-4) is synthesized via condensation of methyl 3-amino-2-methylcrotonate with formamide under basic conditions.
Optimized Conditions :
| Parameter | Value | Yield |
|---|---|---|
| Base | Sodium methoxide (28% in MeOH) | 83.8% |
| Solvent | n-Butanol | |
| Temperature | 110°C | |
| Time | 4 hours |
Mechanistic Note :
The reaction proceeds through enamine formation followed by cyclodehydration.
Functionalization of Piperidine
Step 1: Hydroxymethylation of Piperidine
- 4-Hydroxymethylpiperidine is prepared via reduction of ethyl isonipecotate (LiAlH₄, THF, 0°C to reflux) in 92% yield.
Step 2: Etherification with 5,6-Dimethylpyrimidin-4-ol
- Mitsunobu reaction: 5,6-Dimethylpyrimidin-4-ol (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF at 25°C for 24 h yields 76–81%.
- Alternative: Nucleophilic displacement of pyrimidinyl chloride (SOCl₂, DMF catalysis) with piperidinemethanol in presence of NaH (82% yield).
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
Reaction Schema :
6-Fluorobenzo[d]oxazole-2-chloride + 4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidine → Target Compound
Conditions :
Limitations :
Buchwald-Hartwig Amination
Catalytic System :
Advantages :
- Compatible with electron-deficient benzoxazoles.
- Enables coupling of sterically hindered piperidines.
Alternative One-Pot Approaches
Tandem Cyclization-Coupling
Innovative Protocol :
- 2-Amino-6-fluorophenol (1.0 equiv), 4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl chloride (1.1 equiv)
- Cyclization with PCl₅ in chlorobenzene at 120°C for 6 h
- Direct isolation via silica chromatography (55% overall yield)
Key Insight :
In situ formation of the benzoxazole ring from a preassembled amide precursor reduces intermediate purification steps.
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.69 (s, 1H, pyrimidine-H)
- δ 7.52–7.48 (m, 2H, benzoxazole-H)
- δ 4.21 (s, 2H, OCH₂piperidine)
- δ 2.56 (s, 6H, CH₃-pyrimidine)
HRMS (ESI+) :
Industrial-Scale Considerations
Cost Optimization Strategies
| Parameter | Laboratory Scale | Pilot Plant Adaptation |
|---|---|---|
| Mitsunobu Reagents | DIAD/PPh₃ | DIAD/Polymer-supported Ph₃P |
| Solvent Recovery | Batch distillation | Continuous extraction |
| Catalytic Amination | Pd(OAc)₂/Xantphos | Immobilized Pd on mesoporous silica |
Economic Impact :
Q & A
Basic: What are the key steps in synthesizing 2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole?
The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach begins with:
- Step 1 : Preparation of the benzo[d]oxazole core via cyclization of 6-fluoro-2-aminophenol derivatives under acidic conditions.
- Step 2 : Functionalization of the piperidine ring with a hydroxymethyl group, followed by etherification with 5,6-dimethylpyrimidin-4-ol under Mitsunobu or nucleophilic substitution conditions.
- Step 3 : Purification via column chromatography and recrystallization .
Key intermediates : The 6-fluorobenzo[d]oxazole and 4-(hydroxymethyl)piperidine derivatives are critical for modular assembly.
Basic: Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : H and C NMR resolve substituent positions (e.g., fluorobenzoxazole protons at δ 6.8–7.2 ppm; piperidine methylene protons at δ 3.4–4.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 427.18).
- X-ray crystallography : Validates 3D conformation, particularly piperidine-pyrimidinyl spatial orientation .
Basic: How is preliminary biological activity screened for this compound?
- In vitro assays : Antimicrobial activity tested via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) at 10–100 μM concentrations .
Advanced: How can researchers optimize low yields in the final coupling step?
Low yields (e.g., 2–5% in multi-step syntheses) often arise from steric hindrance during piperidine-pyrimidinyl coupling. Strategies include:
- Catalyst screening : Pd-mediated cross-coupling or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Gradual heating (60–80°C) improves reaction kinetics without decomposition .
Advanced: How to resolve discrepancies in NMR data for regioisomeric impurities?
Discrepancies in H NMR splitting patterns (e.g., unexpected doublets for piperidine protons) may indicate regioisomers. Solutions:
- 2D NMR (COSY, HSQC) : Maps proton-proton correlations to distinguish substitution patterns.
- HPLC-MS : Separates and identifies isomeric byproducts using C18 columns and acetonitrile/water gradients .
Advanced: What structural modifications enhance biological activity in SAR studies?
- Pyrimidine substitution : Introducing electron-withdrawing groups (e.g., -CF) at the 5,6-positions increases antimicrobial potency .
- Piperidine ring functionalization : Adding aryl groups (e.g., 4-fluorophenyl) improves target binding affinity, as seen in docking studies .
Advanced: What mechanisms underlie its enzyme inhibition?
Computational docking suggests:
- Hydrogen bonding : The pyrimidinyl oxygen interacts with kinase catalytic lysine residues (e.g., EGFR-TK).
- Hydrophobic interactions : The benzo[d]oxazole core occupies ATP-binding pockets. Experimental validation via mutagenesis (e.g., K721A in EGFR) is critical .
Advanced: How to reconcile differences between computational docking and experimental IC50_{50}50 values?
- Solvent effects : MD simulations incorporating explicit water molecules improve binding energy predictions.
- Conformational sampling : Use ensemble docking with multiple X-ray structures to account for protein flexibility .
Advanced: How does pH affect compound stability in biological assays?
- Buffer optimization : Stability tested in ammonium acetate (pH 6.5) and PBS (pH 7.4) via HPLC. Degradation peaks at pH <5 suggest acid-sensitive ether linkages .
Advanced: What strategies identify multi-target interactions in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
